Ethyl 3-bromo-5-(5-bromofuran-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, furan, trifluoromethyl, and pyrazolo[1,5-a]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine atoms: Bromination reactions are carried out using bromine or bromine-containing reagents.
Incorporation of the furan ring: This step involves the coupling of a furan derivative with the pyrazolo[1,5-a]pyrimidine core.
Addition of the trifluoromethyl group: Trifluoromethylation is achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and reduction reactions: The furan ring and other functional groups can undergo oxidation or reduction under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling reactions: Catalysts such as palladium or copper are used in conjunction with appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Ethyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
5-bromo-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and bromine functionalities but lacks the pyrazolo[1,5-a]pyrimidine core.
3,5-di(trifluoromethyl)bromobenzene: This compound contains multiple trifluoromethyl groups and a bromine atom but has a different aromatic core.
5-bromo-2-trifluoromethylpyrimidine: This compound has a similar pyrimidine core but lacks the furan and pyrazolo[1,5-a]pyrimidine moieties.
Properties
Molecular Formula |
C14H8Br2F3N3O3 |
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Molecular Weight |
483.03 g/mol |
IUPAC Name |
ethyl 3-bromo-5-(5-bromofuran-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C14H8Br2F3N3O3/c1-2-24-13(23)11-10(16)12-20-6(7-3-4-9(15)25-7)5-8(14(17,18)19)22(12)21-11/h3-5H,2H2,1H3 |
InChI Key |
YZOLJWYZIWUGFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC=C(O3)Br)C(F)(F)F |
Origin of Product |
United States |
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